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molecular formula C13H8BrF3N2O2 B7563562 5-bromo-N-(4-(trifluoromethoxy)phenyl)nicotinamide

5-bromo-N-(4-(trifluoromethoxy)phenyl)nicotinamide

Cat. No. B7563562
M. Wt: 361.11 g/mol
InChI Key: ZACIGOYLYRPLSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09315489B2

Procedure details

SOCl2 (10.84 mL, 148.5 mmol) was added to a suspension of 5-bromonicotinic acid (5 g, 24.75 mmol) in DCM (60 mL) and the RM was stirred at RT overnight. The solvent was evaporated off under reduced pressure and the residue was dissolved in DCM (40 mL), the mixture was cooled to 0° C. under a nitrogen atmosphere, DIPEA (8.65 mL, 49.5 mmol) was added dropwise, followed with a solution of 4-trifluoromethoxyaniline (3.65 mL, 27.2 mmol) in DCM (20 mL). The RM was stirred for 2 h, treated with sat. aq. Na2CO3 (100 mL), and extracted EtOAc. The combined extracts were washed with sat. solution of KH2PO4 (pH=4), brine, dried over MgSO4 and the solvent was evaporated off under reduced pressure to give a residue which was recrystallized from n-heptane/EtOAc to afford the title compound as beige needles. UPLC-MS (Condition 1) tR=2.71 min, m/z=360.9-362.9 [M+H]+, m/z=358.9-361.0 [M−H]−; 1H-NMR (400 MHz, DMSO-d6) δ ppm 7.40 (d, J=8.3 Hz, 2H) 7.87 (d, 2H) 8.55 (t, J=2.1 Hz, 1H) 8.93 (d, J=2.2 Hz, 1H) 9.07 (d, J=1.7 Hz, 1H) 10.67 (s, 1H).
Name
Quantity
10.84 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
8.65 mL
Type
reactant
Reaction Step Two
Quantity
3.65 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
O=S(Cl)Cl.[Br:5][C:6]1[CH:7]=[N:8][CH:9]=[C:10]([CH:14]=1)[C:11]([OH:13])=O.CCN(C(C)C)C(C)C.[F:24][C:25]([F:35])([F:34])[O:26][C:27]1[CH:33]=[CH:32][C:30]([NH2:31])=[CH:29][CH:28]=1.C([O-])([O-])=O.[Na+].[Na+]>C(Cl)Cl>[Br:5][C:6]1[CH:7]=[N:8][CH:9]=[C:10]([CH:14]=1)[C:11]([NH:31][C:30]1[CH:32]=[CH:33][C:27]([O:26][C:25]([F:24])([F:34])[F:35])=[CH:28][CH:29]=1)=[O:13] |f:4.5.6|

Inputs

Step One
Name
Quantity
10.84 mL
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C=NC=C(C(=O)O)C1
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
8.65 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Three
Name
Quantity
3.65 mL
Type
reactant
Smiles
FC(OC1=CC=C(N)C=C1)(F)F
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the RM was stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated off under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in DCM (40 mL)
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 0° C. under a nitrogen atmosphere
STIRRING
Type
STIRRING
Details
The RM was stirred for 2 h
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted EtOAc
WASH
Type
WASH
Details
The combined extracts were washed with sat. solution of KH2PO4 (pH=4), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated off under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a residue which
CUSTOM
Type
CUSTOM
Details
was recrystallized from n-heptane/EtOAc

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=NC=C(C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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